molecular formula C8H10N2OS2 B2704864 N-(carbamothioylmethyl)-2-(thiophen-2-yl)acetamide CAS No. 1226420-03-6

N-(carbamothioylmethyl)-2-(thiophen-2-yl)acetamide

Cat. No.: B2704864
CAS No.: 1226420-03-6
M. Wt: 214.3
InChI Key: AQYHUTAOUZNAKV-UHFFFAOYSA-N
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Description

N-(carbamothioylmethyl)-2-(thiophen-2-yl)acetamide is a heterocyclic acetamide derivative characterized by a thiophene ring linked to an acetamide backbone, with a carbamothioylmethyl (NH2C(=S)SCH2-) substituent on the nitrogen atom. The carbamothioylmethyl group introduces a sulfur-rich moiety, which may enhance binding to biological targets through hydrogen bonding or hydrophobic interactions.

Properties

IUPAC Name

N-(2-amino-2-sulfanylideneethyl)-2-thiophen-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2OS2/c9-7(12)5-10-8(11)4-6-2-1-3-13-6/h1-3H,4-5H2,(H2,9,12)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQYHUTAOUZNAKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CC(=O)NCC(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(carbamothioylmethyl)-2-(thiophen-2-yl)acetamide typically involves the reaction of thiophene-2-carboxylic acid with thiosemicarbazide under specific conditions. The reaction is carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the desired product. The reaction mixture is usually heated to reflux for several hours to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(carbamothioylmethyl)-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form corresponding alcohols.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) are employed under controlled conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives of the thiophene ring.

Scientific Research Applications

N-(carbamothioylmethyl)-2-(thiophen-2-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of materials with specific properties, such as conductive polymers or sensors.

Mechanism of Action

The mechanism of action of N-(carbamothioylmethyl)-2-(thiophen-2-yl)acetamide involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The thiophene ring and the carbamothioyl group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Substituent Effects on Bioactivity

  • Cyano Group (C≡N): The 3-cyano substituent in N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide enhances electron-withdrawing properties, improving stability and interaction with microbial enzymes.
  • Sulfonyl and Halogen Groups: Compounds like N-(2,4-difluorophenyl)-2-(5-piperidin-1-ylsulfonylthiophen-2-yl)acetamide leverage sulfonyl groups for solubility and kinase inhibition, while halogens (e.g., bromo in ) enhance lipophilicity and membrane permeability.

Pharmacological and Physicochemical Properties

Property N-(carbamothioylmethyl)-2-(thiophen-2-yl)acetamide (Inferred) N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide N-(4-bromo-2-ethylphenyl)-2-(thiophen-2-yl)acetamide
logP ~3.5–4.0 (estimated) Not reported 3.66
Hydrogen Bond Donors 2 (NH₂ and C=O) 1 (C=O) 1 (C=O)
Polar Surface Area ~70 Ų 65.5 Ų 23.4 Ų
Bioactivity Hypothesized antimicrobial/kinase inhibition Antioxidant, antimicrobial Undisclosed

Biological Activity

N-(carbamothioylmethyl)-2-(thiophen-2-yl)acetamide is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, structural characteristics, and biological effects, particularly its antioxidant and antimicrobial properties.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves a multi-step process that includes the activation of 2-(thiophen-2-yl)acetic acid and subsequent reactions with suitable amines or thiols. The compound can be characterized using various techniques such as:

  • Fourier Transform Infrared Spectroscopy (FT-IR) : Used to identify functional groups.
  • Nuclear Magnetic Resonance (NMR) : Provides insights into the molecular structure.
  • Single Crystal X-ray Diffraction : Offers detailed information about the molecular geometry and packing.

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay. The results indicate that the compound exhibits moderate antioxidant activity, which is crucial for protecting cells from oxidative stress.

Test MethodResult
ABTS AssayModerate antioxidant activity

Antimicrobial Activity

The antimicrobial properties of this compound have been assessed against various bacterial strains, including both Gram-positive and Gram-negative bacteria, as well as fungal strains. The microdilution method was employed to determine the minimum inhibitory concentration (MIC).

MicroorganismActivity
Staphylococcus aureusSignificant
Escherichia coliModerate
Candida glabrataSignificant
Candida kruseiSignificant

These findings suggest that this compound possesses notable antimicrobial properties, making it a candidate for further exploration in therapeutic applications.

Case Studies

  • Antioxidant and Antimicrobial Evaluation : A study published in 2022 examined several derivatives of thiophene-based compounds, including this compound. The study highlighted its potential as an antibacterial agent against common pathogens and its ability to scavenge free radicals effectively .
  • Computational Studies : Density Functional Theory (DFT) calculations have been utilized to predict the electronic properties and reactivity of the compound. These studies provide insights into how the compound interacts with biological targets, such as DNA bases, enhancing our understanding of its mechanism of action .

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